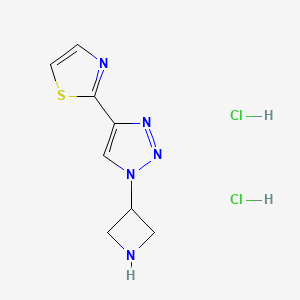

2-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)thiazole dihydrochloride

Description

Properties

IUPAC Name |

2-[1-(azetidin-3-yl)triazol-4-yl]-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5S.2ClH/c1-2-14-8(10-1)7-5-13(12-11-7)6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZIYWNPWKNTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(N=N2)C3=NC=CS3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)thiazole dihydrochloride is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiazole ring and a triazole moiety, which are known to contribute to various biological activities. Its molecular formula is with a molecular weight of approximately 202.64 g/mol. The compound is typically synthesized as a dihydrochloride salt to enhance its solubility.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, compounds featuring the triazole ring have been shown to act as inhibitors of topoisomerase II and histone deacetylases, both critical targets in cancer therapy.

Table 1: Summary of Anticancer Studies Involving Triazole Derivatives

These studies indicate that the presence of the triazole moiety enhances the anticancer activity of the compounds, making them promising candidates for further development.

Antimicrobial Activity

In addition to anticancer properties, compounds containing azetidine and triazole groups have demonstrated significant antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Table 2: Antimicrobial Efficacy of Azetidine-Triazole Compounds

| Study Reference | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Soni et al. | E. coli | 32 µg/mL | Cell Wall Synthesis Inhibition |

| Kumar et al. | S. aureus | 16 µg/mL | Nucleic Acid Interference |

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives, including the compound , which exhibited potent activity against both cancerous and microbial cells. The study employed click chemistry for efficient synthesis and subsequent biological evaluation.

Case Study: Synthesis and Evaluation

A research team synthesized several derivatives using microwave-assisted methods, significantly reducing reaction times while maintaining high yields. The biological evaluation revealed that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for therapeutic applications.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 31a)

- Structure : Incorporates a pyrazole ring fused to triazole and thiazole, with chlorophenyl and fluorophenyl substituents.

- Synthesis : Prepared via multi-step reactions involving hydrazine-carbothioamide intermediates, yielding moderate to high purity ().

- Activity : Exhibits selective COX-2 inhibition (IC₅₀ = 0.8 μM), surpassing COX-1 inhibition (IC₅₀ = 3.2 μM) .

- Key Difference : The absence of azetidine and presence of bulky aryl groups reduce solubility compared to the target compound.

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Structure : Isostructural with Compound 31a but substituted with fluorophenyl groups.

- Crystallography : Triclinic (P̄1 symmetry) with planar triazole-thiazole systems; fluorophenyl groups introduce steric hindrance .

- Key Difference : Enhanced planarity may improve π-π stacking in enzyme binding, contrasting with the azetidine-induced conformational rigidity in the target compound .

Azetidine-Containing Derivatives

(1R)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine Hydrochloride

- Structure : Features a chiral azetidine-like triazole-amine scaffold but lacks the thiazole core.

- Application : Serves as a chiral building block in drug discovery ().

- Key Difference : Simplified structure limits its utility in multi-target enzyme inhibition compared to the thiazole-containing target compound .

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Synthesis of the 1,2,3-Triazole Core

- The 1,2,3-triazole ring is commonly synthesized by click chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a robust and regioselective method.

- Alternatively, cyclization of azido-substituted precursors with alkynes under basic or catalytic conditions can yield the triazole ring.

- In some reported procedures, triazole formation is achieved by reaction of hydrazine derivatives with suitable electrophilic partners, followed by oxidative cyclization.

Formation or Attachment of the Thiazole Ring

- Thiazole rings are typically synthesized by cyclization reactions involving α-haloketones and thioamide or thiourea derivatives under reflux in ethanol or other solvents.

- Another approach involves the cyclization of Schiff bases containing triazole moieties with mercaptoacetic acid or isothiocyanates, followed by elimination reactions.

- The thiazole ring can be attached directly to the triazole-azetidine intermediate via coupling reactions mediated by bases such as triethylamine in ethanol under reflux.

Conversion to Dihydrochloride Salt

- The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or ethereal solutions, to improve crystallinity, stability, and solubility.

- This salt formation step is crucial for isolating the compound in a pure, stable form suitable for further characterization and use.

Representative Synthetic Scheme

| Step | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of 1,2,3-triazole via azide-alkyne cycloaddition | Azide precursor + Alkyne, Cu(I) catalyst, ethanol, room temp | 70-90 | Regioselective cycloaddition |

| 2 | Introduction of azetidin-3-yl substituent | Nucleophilic substitution or reductive amination, base (e.g., NaH), solvent (DMF or ethanol) | 65-85 | Protection of azetidine N may be required |

| 3 | Cyclization/attachment of thiazole ring | α-Haloketone + thioamide, reflux in ethanol, triethylamine | 75-90 | Formation of thiazole ring |

| 4 | Salt formation | Treatment with HCl in ethanol | >95 | Yields pure dihydrochloride salt |

Analytical Characterization Supporting Preparation

-

- ^1H NMR shows characteristic signals for azetidine protons (multiplets around 3.2–4.0 ppm), triazole protons (singlets near 7–9 ppm), and thiazole protons (downfield singlets or doublets near 7–8 ppm).

- ^13C NMR confirms the presence of heterocyclic carbons, with thiazole C2 carbons appearing in low-field regions (~165 ppm).

-

- Molecular ion peaks consistent with C6H12Cl2N4 and fragmentation patterns confirming the azetidine, triazole, and thiazole moieties.

Research Findings and Optimization Notes

- The yield and purity of the compound depend strongly on the reaction conditions, particularly the choice of solvent, temperature, and catalysts.

- Use of triethylamine as a base in ethanol under reflux conditions is optimal for thiazole ring formation and coupling steps.

- Protection of the azetidine nitrogen during substitution steps improves yields and prevents side reactions.

- Salt formation with HCl enhances compound stability and facilitates handling and storage.

- Alternative synthetic routes involving pyrazoline intermediates and oxidative cyclization have been explored but are more complex and less direct for this specific compound.

Summary Table of Preparation Steps

| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Triazole ring synthesis | Copper-catalyzed azide-alkyne cycloaddition | Azide + Alkyne, Cu(I), EtOH, rt | High regioselectivity, 70–90% yield |

| 2. Azetidin-3-yl group introduction | Nucleophilic substitution or reductive amination | Base (NaH), DMF or EtOH | Requires N-protection, 65–85% yield |

| 3. Thiazole ring formation | Cyclization with α-haloketones and thioamides | Reflux EtOH, triethylamine | Efficient cyclization, 75–90% yield |

| 4. Dihydrochloride salt formation | Acid treatment | HCl in EtOH | >95% pure salt, improved stability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)thiazole dihydrochloride?

- Methodology :

- Step 1 : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the 1,2,3-triazole core. Terminal alkynes and azides react regioselectively under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in aqueous tert-butanol) .

- Step 2 : Functionalize the azetidine moiety via nucleophilic substitution or reductive amination. For example, azetidin-3-amine can react with thiazole precursors under basic conditions .

- Step 3 : Purify intermediates via column chromatography (e.g., 20% ethyl acetate/hexane) and confirm purity using TLC and HPLC .

- Step 4 : Form the dihydrochloride salt by treating the free base with HCl in anhydrous ether, followed by recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of the triazole (e.g., 1,4-substitution) and azetidine-thiazole connectivity. ¹⁹F NMR (if fluorinated analogs exist) resolves halogen interactions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement. For unstable crystals, employ synchrotron radiation or cryogenic cooling .

- Elemental Analysis : Confirm stoichiometry of the dihydrochloride salt (e.g., Cl⁻ content via ion chromatography) .

Advanced Research Questions

Q. How can researchers resolve crystallographic challenges in determining the compound’s structure?

- Methodology :

- Data Collection : Use high-resolution X-ray data (≤1.0 Å) to mitigate twinning or disorder. For weakly diffracting crystals, optimize cryoprotection (e.g., glycerol) and exposure times .

- Refinement : Apply SHELXL’s restraints for flexible azetidine and triazole moieties. Use the SIMU and DELU commands to model anisotropic displacement parameters .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen-bonding networks with Mercury .

Q. How to design biological assays to evaluate its antimicrobial or anticancer activity?

- Methodology :

- Antimicrobial Testing :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., streptomycin) and solvent controls .

- Anticancer Screening :

- MTT Assay : Assess cytotoxicity in human cancer cell lines (e.g., MCF-7, HeLa) after 48-hour exposure. Normalize data to untreated cells and calculate IC₅₀ values .

- Target Engagement : Use SPR or ITC to measure binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) or cancer-related kinases .

Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Methodology :

- Derivative Synthesis : Modify substituents on the azetidine (e.g., alkylation) or thiazole (e.g., halogenation) to probe steric/electronic effects .

- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins. Correlate logP (HPLC-derived) with antibacterial potency .

- Statistical Analysis : Apply multivariate regression (e.g., PLS in SIMCA) to identify key descriptors (e.g., Hammett σ, π-charge) driving activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.